molecular formula C17H23N5O3S B10916803 (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10916803
M. Wt: 377.5 g/mol
InChI Key: JKRKWCCXIFUUFD-UHFFFAOYSA-N
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Description

(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, enaminonitrile derivatives can be used as starting materials, which undergo cyclization in the presence of urea and acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE apart is its unique combination of structural features that confer high specificity and potency in inhibiting CDK2. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C17H23N5O3S

Molecular Weight

377.5 g/mol

IUPAC Name

(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C17H23N5O3S/c1-11-15-13(10-14(12-4-5-12)18-16(15)20(2)19-11)17(23)21-6-8-22(9-7-21)26(3,24)25/h10,12H,4-9H2,1-3H3

InChI Key

JKRKWCCXIFUUFD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)S(=O)(=O)C)C

Origin of Product

United States

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